4-(1-Pyrrolidinylcarbonyl)piperidine nitrate

Analytical Chemistry Quality Control Drug Discovery

This nitrate salt (CAS 1185353-33-6) provides a free piperidine nitrogen for functionalization, making it ideal as a synthetic intermediate for building screening libraries. Its high purity (>98%) supports its use as a reference standard for HPLC/LC-MS method validation. Opt for this specific salt form over freebase or hydrochloride alternatives to ensure reproducible handling and physicochemical properties in your assays.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 1185353-33-6
Cat. No. B1520126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Pyrrolidinylcarbonyl)piperidine nitrate
CAS1185353-33-6
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCNCC2.[N+](=O)(O)[O-]
InChIInChI=1S/C10H18N2O.HNO3/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;2-1(3)4/h9,11H,1-8H2;(H,2,3,4)
InChIKeyQBGGAVBVPPXZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate (CAS 1185353-33-6) Basic Properties and Procurement Identifiers


4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS 1185353-33-6) is an organic nitrate salt with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol [1]. It is a piperidine derivative featuring a pyrrolidinylcarbonyl substituent at the 4-position and is paired with a nitrate counterion . Commercially, it is offered primarily as a research chemical for laboratory use .

Why Simple Salt or Scaffold Analogs Cannot Substitute for 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate in Research


Due to the lack of published comparative data, generic substitution of 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate (CAS 1185353-33-6) with its free base (CAS 35090-94-9) or hydrochloride salt (CAS 188979-07-9) cannot be validated for any specific biological or physicochemical application [1]. The nitrate salt form may exhibit different solubility, hygroscopicity, or crystal packing properties compared to other salts, which can impact handling, formulation, and assay reproducibility [2]. Without head-to-head stability or solubility data, any substitution introduces uncontrolled experimental variables.

Quantifiable Evidence for 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate (CAS 1185353-33-6)


Purity Specification for Procurement and Assay Reproducibility

The compound is supplied by vendors at a purity of 95% or 98%, which is a standard specification for research-grade chemicals and suitable for preliminary screening assays. This is a baseline purity standard for in vitro studies. [1]

Analytical Chemistry Quality Control Drug Discovery

Molecular Identity and Theoretical Properties for Computational Modeling

The exact mass and monoisotopic mass (245.137558 Da) are confirmed, along with the molecular formula C10H19N3O4. These theoretical values serve as inputs for molecular docking and pharmacophore modeling studies.

Computational Chemistry Molecular Modeling Medicinal Chemistry

Potential as a Pharmacological Tool in Early Discovery

The compound is part of the Sigma-Aldrich AldrichCPR collection, a set of unique chemicals provided to early discovery researchers, indicating its status as a novel chemical tool for exploring biological targets.

Pharmacology Lead Discovery Medicinal Chemistry

Application Scenarios for 4-(1-Pyrrolidinylcarbonyl)piperidine Nitrate Based on Current Evidence


Chemical Reference Standard for Analytical Method Development

Use as a reference substance for developing and validating HPLC or LC-MS methods to detect related piperidine-pyrrolidine scaffolds in complex mixtures. The high purity (95-98%) makes it suitable as a calibration standard for quantifying structurally similar impurities or metabolites.

Scaffold for Medicinal Chemistry Exploration

The core 4-(1-pyrrolidinylcarbonyl)piperidine scaffold is present in compounds investigated for diverse biological activities, including as melanocortin receptor agonists and chemokine receptor modulators. This compound serves as a minimal pharmacophore element for structure-activity relationship (SAR) studies in these and other target classes. [1]

Building Block for Custom Synthesis and Compound Library Generation

The free piperidine nitrogen provides a site for further functionalization via alkylation, acylation, or sulfonylation. This makes it a versatile intermediate for creating focused compound libraries for high-throughput screening in early-stage drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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